(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide
Overview
Description
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, more commonly known as BHIPP, is a synthetic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BHIPP has been studied for its ability to act as a prodrug, or a precursor to an active drug, and its potential use in drug delivery systems. Additionally, BHIPP has been studied for its potential role in the synthesis of other compounds and its potential applications in laboratory experiments.
Scientific Research Applications
1. Antidiabetic and Antihyperlipidemic Activities
A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives, closely related to (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, were identified as potent and selective PPARgamma agonists. These compounds, including (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(methylpyridin-2-ylamino+ ++)ethoxy ]phenyl¿propionic acid, demonstrated significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes (Henke et al., 1998).
2. Photoinitiator in Photopolymerization
Alkoxyamine derivatives, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoinitiators. This compound, related to (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, decomposes under UV irradiation to generate radicals, significantly altering photophysical and photochemical properties of the starting chromophore, and is used in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
3. Corrosion Inhibition
Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, sharing structural similarities with (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, have been shown to be effective corrosion inhibitors in acidic solutions. They demonstrate high inhibition efficiency through adsorption on metal surfaces, which is influenced by π-electrons in the aromatic ring and lone-pair electrons in the methoxy group (Chafiq et al., 2020).
properties
IUPAC Name |
(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propan-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-19(2)28(17-16-21-12-14-25(29)15-13-21)27(31)20(3)23-10-7-11-24(18-23)26(30)22-8-5-4-6-9-22/h4-15,18-20,29H,16-17H2,1-3H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHEZSFCNGLGM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(CCC3=CC=C(C=C3)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677809 | |
Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide | |
CAS RN |
1173289-66-1 | |
Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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